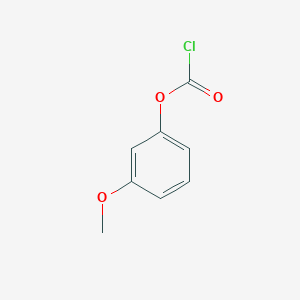

3-Methoxyphenyl chloroformate

Description

Contextualization within Aryl Chloroformate Chemistry and Reactivity

Aryl chloroformates are a class of organic compounds with the general structure ROC(O)Cl, where R is an aryl group. wikipedia.org They are characterized as esters of chloroformic acid and are known for their high reactivity, similar to that of acyl chlorides. wikipedia.org This reactivity makes them valuable reagents in organic synthesis. wikipedia.orgjustia.com The core reaction they undergo is nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion. nih.govmdpi.com This allows for the formation of carbamates, carbonates, and mixed anhydrides through reactions with amines, alcohols, and carboxylic acids, respectively. wikipedia.org

The reactivity of an aryl chloroformate is significantly influenced by the electronic properties of the substituents on the aryl ring. The solvolysis of various aryl chloroformates, including phenyl chloroformate, p-methoxyphenyl chloroformate, and p-nitrophenyl chloroformate, is believed to proceed through a uniform addition-elimination mechanism across a wide range of solvents. nih.gov Kinetic studies, often analyzed with the extended Grunwald-Winstein equation, help elucidate these reaction mechanisms. nih.govresearchgate.net For instance, analyses of phenyl chloroformate and its derivatives show a high sensitivity to solvent nucleophilicity (l values of 1.46-1.66) and moderate sensitivity to solvent ionizing power (m values of 0.53-0.57), which is characteristic of a bimolecular addition-elimination pathway where the addition step is rate-determining. nih.gov

In 3-Methoxyphenyl (B12655295) chloroformate, the methoxy (B1213986) group is at the meta position. Unlike the para- and ortho-substituted analogs where the methoxy group can exert a strong resonance effect, the meta-position minimizes this electronic donation. nih.govmdpi.com The reactivity is thus primarily governed by the inductive effect of the methoxy group and the inherent reactivity of the chloroformate functional group. Studies on the similarly structured 2-methoxyphenyl chloroformate show that its solvolysis predominantly follows a bimolecular pathway where the formation of a tetrahedral intermediate is the rate-determining step. nih.govmdpi.com

Interactive Table 1: Physicochemical Properties of Related Aryl Chloroformates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| 2-Methoxyphenyl chloroformate | C₈H₇ClO₃ | 186.59 nih.gov | 244 americanelements.com | 1.253 americanelements.com |

| 4-Methoxyphenyl (B3050149) chloroformate | C₈H₇ClO₃ | 186.59 | Data not available | Data not available |

Historical Overview of Related Aryl Chloroformate Investigations

The investigation of chloroformates began in the 19th century. One of the earliest preparations of triphosgene (B27547), a stable solid precursor to phosgene (B1210022), was reported in 1880. nih.gov The general synthesis of chloroformates involves the reaction of an alcohol or phenol (B47542) with phosgene. researchgate.netjustia.com While aliphatic alcohols can react with phosgene directly, often at or below room temperature, the synthesis of aryl chloroformates from less reactive phenols typically requires higher temperatures (above 75°C) or the use of a base or catalyst. justia.comgoogle.com

Historically, a common method involved converting the phenol into a more reactive alkali metal phenoxide before reacting it with phosgene in an organic solvent. justia.comgoogle.com Over the years, alternative and safer phosgene sources, like triphosgene (bis(trichloromethyl) carbonate), have been developed to avoid handling the highly toxic phosgene gas. nih.govgoogle.com Processes using triphosgene in the presence of a base like pyridine (B92270) or sodium carbonate have become common for preparing both alkyl and aryl chloroformates in high yields under mild conditions. justia.comgoogle.com

The utility of chloroformates as synthetic intermediates for products like pesticides, perfumes, dyes, and pharmaceuticals has driven continuous research into their preparation and reactivity. justia.com They became particularly important as protecting group reagents in peptide synthesis. nih.gov Extensive mechanistic studies, especially those employing linear free-energy relationships like the Grunwald-Winstein equation, began in the latter half of the 20th century and continue to provide detailed insights into their reaction pathways, such as the addition-elimination mechanism versus ionization (SN1) pathways, depending on the substrate and solvent. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7ClO3 |

|---|---|

Molecular Weight |

186.59 g/mol |

IUPAC Name |

(3-methoxyphenyl) carbonochloridate |

InChI |

InChI=1S/C8H7ClO3/c1-11-6-3-2-4-7(5-6)12-8(9)10/h2-5H,1H3 |

InChI Key |

LRGNRKNRPNHQGB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)OC(=O)Cl |

Origin of Product |

United States |

Synthesis Methodologies for 3 Methoxyphenyl Chloroformate

Phosgene-Based Synthetic Routes

The traditional and most direct method for synthesizing aryl chloroformates, including 3-Methoxyphenyl (B12655295) chloroformate, involves the reaction of the corresponding phenol (B47542) with phosgene (B1210022). justia.com This process, while effective, requires careful management due to the high toxicity of phosgene gas. nih.gov

Optimization of Reaction Conditions for Phenol-Phosgene Interaction

The reaction between a phenol and phosgene necessitates specific conditions to achieve high yields and purity. For less reactive phenols, the synthesis is often carried out at elevated temperatures, typically above 75°C. google.comjustia.com An alternative approach involves converting the phenol into a more reactive alkali metal phenoxide before reacting it with phosgene in an organic solvent. google.comjustia.com The reaction liberates hydrochloric acid, which must be neutralized, often by the addition of a base. justia.com

In a typical laboratory or industrial batch process, the phenol is charged into a reactor, sometimes with a catalyst, and heated. Phosgene is then introduced over a period of time. The temperature control is crucial to minimize side reactions. A common setup includes a dry ice condenser to manage unreacted phosgene and a scrubber system to neutralize the HCl byproduct. After the reaction is complete, the crude product is often purified by vacuum distillation.

| Parameter | Condition | Rationale |

| Temperature | > 75°C for phenols | To overcome the lower reactivity of phenols compared to aliphatic alcohols. |

| Reactant Form | Phenol or alkali metal phenoxide | Phenoxides exhibit enhanced nucleophilicity, facilitating the reaction. |

| Catalyst | e.g., Triphenyl phosphite (B83602) | To increase the reaction rate. |

| Byproduct Mgmt | Base (e.g., NaOH scrubber) | To neutralize the liberated hydrochloric acid. |

| Purification | Vacuum distillation | To isolate the pure chloroformate from residual reactants and byproducts. |

Application of Continuous Flow Reactor Methodologies

Continuous flow chemistry has emerged as a safer and more efficient alternative to traditional batch processing for reactions involving hazardous materials like phosgene. dur.ac.ukresearchgate.net Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields, purity, and safety. sci-hub.se

In a continuous flow setup for chloroformate synthesis, a mixture of the aliphatic hydroxyl compound, phosgene, and a solvent is introduced into a flow reactor, creating a unidirectional flowing reaction mixture. google.com The temperature within the reactor is precisely maintained, typically between 0°C and 60°C for aliphatic chloroformates. google.com This method allows for the on-demand production of the chloroformate, minimizing the amount of hazardous material present at any given time. google.com The resulting product stream can be directly used in subsequent reactions, such as polymerization. google.com

Utilization of Phosgene Surrogate Reagents

The significant hazards associated with gaseous phosgene have driven the development and use of safer, solid or liquid phosgene equivalents. mdpi.com These surrogates, such as triphosgene (B27547) and diphosgene, offer easier handling and storage while still providing the necessary reactivity for chloroformate synthesis. kobe-u.ac.jp

Synthesis via Bis(trichloromethyl) Carbonate (Triphosgene)

Triphosgene, a stable crystalline solid, is a widely used and safer substitute for phosgene. mdpi.comchemicalbook.com It can be used to prepare a variety of compounds, including chloroformates, by reacting it with alcohols or phenols. nih.govthermofisher.kr The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl formed. nih.gov

A general procedure involves adding a solution of the alcohol or phenol in an organic solvent to a mixture of triphosgene, a catalyst (like dimethylformamide), and a base at a controlled temperature, often 0°C. google.comjustia.com The reaction mixture is stirred for several hours, and the progress can be monitored by techniques like gas-liquid chromatography (GLC). google.comjustia.com This method is praised for being simple, mild, and efficient, providing excellent yields for both alkyl and aryl chloroformates. google.comjustia.com

| Component | Role | Example |

| Phosgene Surrogate | Carbonyl source | Bis(trichloromethyl) carbonate (Triphosgene) |

| Starting Material | Nucleophile | 3-Methoxyphenol (B1666288) |

| Base | Acid scavenger | Pyridine, Triethylamine, Sodium Carbonate google.comjustia.comnih.gov |

| Catalyst | Activator | Dimethylformamide (DMF) google.comjustia.com |

| Solvent | Reaction medium | Toluene, Tetrahydrofuran (THF) google.comjustia.comnih.gov |

Exploration of Other Non-Phosgene Reagents for Chloroformate Formation

Beyond triphosgene, other reagents have been explored for the synthesis of chloroformates to avoid the direct use of phosgene. Diphosgene (trichloromethyl chloroformate) is another liquid phosgene equivalent that can be used. researchgate.net

Research has also focused on activating alcohols through different pathways. For instance, phenyl chloroformate itself has been investigated as a phosgene substitute for certain nucleophilic substitution reactions when activated by Lewis base catalysts. researchgate.net While not a direct synthesis of 3-Methoxyphenyl chloroformate, this highlights the ongoing search for alternative activating agents. Other approaches for related transformations include the use of reagents like ethyl chloroformate, though this can sometimes lead to complex product mixtures. scielo.org.mx

Catalytic Approaches in Chloroformate Synthesis

Catalysis plays a significant role in the synthesis of chloroformates, particularly in phosgene-based routes, to improve reaction efficiency. Various catalysts have been identified that can accelerate the reaction between phenols and phosgene.

Organic phosphorus compounds have been patented for use as catalysts in the preparation of aryl chloroformates. justia.com These catalysts allow the reaction to proceed at elevated temperatures (60°C to 180°C) in the liquid phase. justia.com Similarly, carboxamides like dimethylformamide (DMF) and trisubstituted phosphines, phosphine (B1218219) oxides, and phosphonium (B103445) salts have been recommended as catalytically effective substances. justia.com A patent for the synthesis of phenyl chloroformate details the use of triphenyl phosphite as a catalyst in the reaction between phenol and phosgene at 140°C.

More recently, Lewis base catalysis has been shown to be effective in activating alcohols using chloroformates as phosgene substitutes for other transformations, indicating a potential area for future development in the direct synthesis of specific chloroformates. researchgate.netpeterhuylab.de The use of catalysts is pivotal in optimizing these synthetic routes, aiming for milder conditions, higher yields, and improved safety profiles. researchgate.net

Role of Lewis Base Catalysis in Selective Formation

Lewis base catalysis plays a pivotal role in the synthesis of chloroformates, influencing both the reaction rate and selectivity. d-nb.inforesearchgate.net In the context of synthesizing this compound, a Lewis base can function in two primary capacities: as a stoichiometric base (acid scavenger) or as a true catalyst that enhances the reactivity of the electrophile (phosgene or its equivalent). google.comresearchgate.net

Commonly used Lewis bases include tertiary amines like pyridine or dimethylformamide (DMF). d-nb.inforesearchgate.netrsc.org When used as a catalyst, the Lewis base interacts with phosgene to form a highly reactive acylammonium intermediate. This intermediate is a more potent acylating agent than phosgene itself, facilitating a more efficient reaction with the phenolic hydroxyl group of 3-methoxyphenol.

The general mechanism for Lewis base catalysis in this context involves the nucleophilic attack of the Lewis base (e.g., pyridine) on the carbonyl carbon of phosgene. This forms a reactive complex, which is then attacked by the 3-methoxyphenol. Subsequent elimination of the Lewis base and chloride ion yields the desired this compound.

Research has shown that the choice of the Lewis base can be critical for chemoselectivity in reactions involving chloroformates. d-nb.inforesearchgate.net While common bases like pyridine are effective, more specialized Lewis bases such as 1-formylpyrrolidine (B1209714) (FPyr) and diethylcyclopropenone (DEC) have been identified as superior catalysts in related systems, capable of significantly shifting the reaction pathway and minimizing side products. d-nb.inforesearchgate.net The selection of an appropriate Lewis base and catalyst loading is crucial for optimizing the selective formation of this compound, preventing the formation of undesired byproducts like carbonates which can arise from the reaction of the product with another molecule of the starting phenol.

The table below summarizes the roles of various components in a typical Lewis base-catalyzed synthesis of an aryl chloroformate.

| Component | Role in Synthesis | Typical Examples |

| Phenol | Starting material providing the aryl group | 3-Methoxyphenol |

| Phosgenating Agent | Source of the chloroformyl group (-COCl) | Phosgene, Diphosgene, Triphosgene |

| Lewis Base Catalyst | Activates the phosgenating agent, enhances reaction rate and selectivity | Pyridine, Dimethylformamide (DMF), 1-Formylpyrrolidine (FPyr) |

| Solvent | Provides reaction medium, solubilizes reactants | Dichloromethane, Toluene, Ethyl Acetate |

Reactivity and Elucidation of Reaction Mechanisms of 3 Methoxyphenyl Chloroformate

Solvolysis Pathway Investigations

The solvolysis of 3-methoxyphenyl (B12655295) chloroformate is a key reaction for understanding its chemical behavior. The pathway of this reaction, whether it proceeds through a stepwise addition-elimination mechanism or a unimolecular ionization, is highly dependent on the surrounding solvent medium.

Application of the Extended Grunwald-Winstein Equation

The extended Grunwald-Winstein equation is a powerful tool for quantitatively assessing the influence of solvent properties on reaction rates. It is expressed as:

log(k/k₀) = lNT + mYCl + c

where:

k is the specific rate of solvolysis in a given solvent.

k₀ is the specific rate of solvolysis in the reference solvent (80% ethanol).

l is the sensitivity of the solvolysis rate to changes in solvent nucleophilicity (NT).

m is the sensitivity of the solvolysis rate to changes in solvent ionizing power (YCl).

c is a constant (residual) term.

This equation allows for the dissection of solvent effects into contributions from the solvent's ability to donate a lone pair of electrons (nucleophilicity) and its ability to stabilize ionic intermediates (ionizing power).

The sensitivities l and m derived from the Grunwald-Winstein analysis provide a quantitative measure of the contributions of solvent nucleophilicity and ionizing power to the solvolysis of 3-methoxyphenyl chloroformate. A high l value suggests a mechanism where the solvent acts as a nucleophile in the rate-determining step, characteristic of an addition-elimination pathway. Conversely, a high m value indicates a mechanism with significant charge separation in the transition state, typical of a unimolecular ionization (SN1) process.

For aryl chloroformates, the addition-elimination mechanism is common. semanticscholar.org This is characterized by a high sensitivity to solvent nucleophilicity (l) and a moderate sensitivity to solvent ionizing power (m). mdpi.com For instance, the solvolysis of phenyl chloroformate, a benchmark for this type of reaction, exhibits l = 1.66 and m = 0.56. nih.govmdpi.com These values are considered typical for an addition-elimination mechanism where the addition step is rate-determining. mdpi.comnih.gov

Comparing the solvolysis of this compound with its isomers and the parent phenyl chloroformate reveals important substituent effects.

Phenyl Chloroformate: As the parent compound, its solvolysis is well-established to proceed via a bimolecular addition-elimination pathway across a wide range of solvents. semanticscholar.orgmdpi.com The robust correlation with the Grunwald-Winstein equation, yielding l and m values of 1.66 and 0.56 respectively, serves as a standard for this mechanism. nih.govmdpi.com

2-Methoxyphenyl Chloroformate: Studies on 2-methoxyphenyl chloroformate indicate that its dominant mechanism is also a bimolecular process where the formation of a tetrahedral intermediate is the rate-determining step. semanticscholar.org

4-Methoxyphenyl (B3050149) Chloroformate: The solvolysis of 4-methoxyphenyl chloroformate has been shown to closely parallel that of phenyl chloroformate, suggesting a similar addition-elimination mechanism. nih.govmdpi.com Initial studies in a limited number of solvents suggested a significant contribution from an aromatic ring parameter, but further investigation in a wider range of solvents, particularly fluoroalcohols, showed its behavior to be very similar to phenyl chloroformate. nih.gov The l and m values for 4-methoxyphenyl chloroformate are in the range of 1.60 and 0.57, respectively, when analyzed across a broad spectrum of solvents. mdpi.com

The position of the methoxy (B1213986) group on the phenyl ring influences the electronic effects on the reaction center, which in turn can affect the reaction rate and the precise values of l and m. However, for the methoxy-substituted phenyl chloroformates, the addition-elimination pathway generally remains the dominant mechanism. semanticscholar.orgdntb.gov.ua

Kinetic Studies on Rate-Determining Steps: Addition-Elimination vs. Unimolecular Ionization Pathways

Kinetic studies are crucial for distinguishing between the addition-elimination and unimolecular ionization pathways. The addition-elimination mechanism involves two steps: the nucleophilic addition of a solvent molecule to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion. The rate-determining step can be either the addition or the elimination. For most aryl chloroformates, the addition step is rate-limiting. semanticscholar.orgnih.govmdpi.com

In contrast, the unimolecular ionization pathway (SN1) involves the slow ionization of the chloroformate to form an acylium ion intermediate, which then rapidly reacts with the solvent. This pathway is favored in highly ionizing, non-nucleophilic solvents. While common for some alkyl chloroformates, the ionization pathway is less frequent for aryl chloroformates. mdpi.comdntb.gov.ua However, in some highly ionizing fluoroalcohol mixtures, dual addition-elimination and ionization channels have been observed for certain chloroformates. nih.gov

Influence of Binary Aqueous-Organic Solvent Systems, Including Fluoroalcohol Mixtures

The composition of the solvent has a profound impact on the solvolysis mechanism. Binary aqueous-organic mixtures, such as aqueous ethanol, methanol (B129727), and acetone, are commonly used to systematically vary the solvent nucleophilicity and ionizing power. In these systems, an increase in the water content generally leads to an increase in both the ionizing power and the rate of solvolysis for reactions proceeding via an addition-elimination pathway.

Fluoroalcohol mixtures, such as those containing 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), are particularly important in mechanistic studies. semanticscholar.org These solvents have high ionizing power but low nucleophilicity. Their inclusion in Grunwald-Winstein analyses is critical to avoid multicollinearity between N and Y scales and to probe for potential shifts towards an ionization mechanism. semanticscholar.org For some substrates, a change in mechanism from addition-elimination to ionization is observed in fluoroalcohol-rich mixtures. dntb.gov.uanih.gov For 4-methoxyphenyl chloroformate, the inclusion of data from fluoroalcohol-containing solvents was essential to correctly identify its mechanistic similarity to phenyl chloroformate. nih.gov

Investigation of Kinetic Solvent Isotope Effects

The kinetic solvent isotope effect (KSIE), determined by comparing the reaction rates in a protic solvent (e.g., H₂O or CH₃OH) with its deuterated counterpart (e.g., D₂O or CH₃OD), provides further insight into the reaction mechanism. For the solvolysis of chloroformates, a KSIE value (kSOH/kSOD) greater than 1.7 is often indicative of general base catalysis, where a second solvent molecule assists in the removal of a proton from the nucleophilic solvent molecule in the transition state. mdpi.comkoreascience.kr

For instance, the KSIE for the hydrolysis of phenyl chloroformate is 1.79. mdpi.com For 4-methoxyphenyl chloroformate, the KSIE values were found to be 2.29 in methanol and 1.67 in water, supporting a general base catalyzed carbonyl addition-elimination mechanism. koreascience.krkoreascience.kr These relatively large KSIE values are consistent with the addition step of the addition-elimination pathway being rate-determining, with the solvent playing a dual role as both a nucleophile and a general base. koreascience.krkoreascience.kr

Nucleophilic Substitution Reactions

Nucleophilic substitution at the carbonyl carbon is the hallmark of this compound's reactivity. The nature of the nucleophile, the solvent, and the reaction conditions all play a pivotal role in determining the reaction pathway and rate.

Aminolysis Kinetics and Mechanistic Studies

The reactions of aryl chloroformates, including the 3-methoxy substituted variant, with amines have been a focal point of mechanistic investigation. mdpi.comresearcher.lifescispace.comacs.org Kinetic studies involving the aminolysis of 4-methoxyphenyl chloroformate with a series of secondary alicyclic amines in aqueous solution at 25.0°C have provided significant insights. researcher.life In these studies, pseudo-first-order rate coefficients were observed under an excess of the amine. The second-order rate coefficients (kN) were determined from linear plots of the observed rate versus the free amine concentration and were found to be independent of pH. researcher.life

The Brønsted-type plots for these reactions, which correlate the logarithm of the rate constant with the pKa of the nucleophile, are linear with slopes of approximately 0.3. researcher.life This value is consistent with a rate-determining step involving the formation of a zwitterionic tetrahedral intermediate (T±). researcher.life This stepwise mechanism is further supported by dual-parameter equations that correlate the rate constant with the pKa of the nucleophile and the Hammett sigma constant of the non-leaving group. researcher.life For the aminolysis of aryl chloroformates, these correlations yield coefficients that are in agreement with the proposed stepwise pathway. researcher.life

The reactivity of amines towards aryl chloroformates is influenced by the hardness of the nucleophile and the electrophilic center. Alicyclic amines, being relatively hard nucleophiles, preferentially attack the harder carbonyl group of chloroformates over the thiocarbonyl group of thionochloroformates, leading to larger rate constants for the former. acs.org

Interactive Data Table: Brønsted Parameters for Aminolysis of Aryl Chloroformates

| Substrate | Amine Series | Brønsted βN | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 4-Methoxyphenyl chloroformate | Secondary alicyclic amines | ~0.3 | Stepwise (rate-determining formation of T±) | researcher.life |

| Phenyl chloroformate | Secondary alicyclic amines | ~0.3 | Stepwise (rate-determining formation of T±) | acs.org |

| 4-Nitrophenyl chloroformate | Secondary alicyclic amines | ~0.3 | Stepwise (rate-determining formation of T±) | acs.org |

Alcoholysis and Phenolysis Reaction Mechanisms

The solvolysis of aryl chloroformates, including alcoholysis and phenolysis, has been extensively studied to elucidate the underlying reaction mechanisms. mdpi.commdpi.comnih.govkoreascience.kr For p-methoxyphenyl chloroformate, solvolysis in various aqueous binary mixtures, such as acetone, ethanol, and methanol, has been investigated at 25.0°C. koreascience.kr The Grunwald-Winstein plots for these reactions, which correlate the rate of solvolysis with the ionizing power of the solvent, show significant dispersion for different solvent systems and exhibit a small sensitivity to solvent ionizing power (a low 'm' value). koreascience.kr This behavior suggests that the reaction proceeds through an addition-elimination (SNAr) or an associative SN2-type mechanism rather than a unimolecular (SN1) pathway. koreascience.kr

Further analysis of the product selectivities in alcohol-water mixtures reveals that the reaction is likely a general-base catalyzed carbonyl addition-elimination process. koreascience.kr The non-linear Grunwald-Winstein plots are interpreted in the context of a third-order reaction mechanism, considering the stoichiometric solvation effects where one solvent molecule acts as a nucleophile and another as a general base. koreascience.kr

Interactive Data Table: Grunwald-Winstein Parameters for Solvolysis of Aryl Chloroformates

| Substrate | Solvent System | 'm' value | Proposed Mechanism | Reference |

|---|---|---|---|---|

| p-Methoxyphenyl chloroformate | Aqueous binary mixtures | Small (e.g., 0.15 in 100E-20E) | Addition-Elimination (SNAr) or associative SN2 | koreascience.kr |

| Phenyl chloroformate | Various | 0.57 | Addition-Elimination (rate-determining addition) | nih.gov |

| o-Methoxyphenyl chloroformate | Various | 0.61 | Addition-Elimination (rate-determining addition) | mdpi.com |

Reactivity with Other Heteroatom Nucleophiles

Beyond amines and alcohols, this compound can react with a variety of other heteroatom nucleophiles. While specific studies on this compound with a wide array of heteroatoms are not extensively detailed in the provided context, the general reactivity patterns of aryl chloroformates can be inferred. For instance, reactions with thiols would be expected to proceed via a similar nucleophilic substitution mechanism to form thiocarbonates. The reactivity of various nitrogen nucleophiles has been broadly studied, providing a basis to predict the behavior of others. uni-muenchen.de The reaction of chloroformates with pyridines has also been a subject of mechanistic investigation, often serving as a model for nucleophilic catalysis. researchgate.netacs.org The formation of N-acylpyridinium intermediates is a key step in these transformations. acs.org

Rearrangement Reactions and Intramolecular Processes

While the primary reactivity of this compound involves intermolecular nucleophilic substitution, the potential for rearrangement and intramolecular reactions exists, particularly under specific conditions or with appropriately substituted analogs. For instance, the Schönberg rearrangement is a known thermal process for diaryl thionocarbonates, which are structurally related to the products that could be derived from this compound. acs.org This rearrangement involves the migration of an aryl group from the oxygen to the sulfur atom.

Although direct evidence for rearrangement reactions of this compound itself is not prominent in the provided search results, the study of related structures provides a framework for potential intramolecular transformations. For example, the Claisen rearrangement of substituted allyl vinyl ethers, which involves a koreascience.krkoreascience.kr-sigmatropic shift, has been studied mechanistically, revealing the influence of substituents on the reaction rate and transition state polarity. rsc.org Such principles could be applicable to hypothetical, suitably substituted analogs of this compound.

Applications in Advanced Organic Synthesis and Material Science Research

Versatility as a Synthetic Synthon

A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during synthesis. 3-Methoxyphenyl (B12655295) chloroformate serves as a practical and effective synthon for the introduction of a methoxy-substituted phenyl ring, a common feature in many biologically active compounds and advanced materials.

One of the most fundamental applications of 3-Methoxyphenyl chloroformate is its reaction with primary and secondary amines to form stable carbamate (B1207046) linkages. nih.gov This reaction proceeds through the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the chloroformate, resulting in the displacement of the chloride ion. The resulting carbamates are versatile intermediates in their own right and are core structures in many pharmaceutical and agricultural chemicals. conicet.gov.ar

The general procedure involves reacting the amine with the chloroformate, often in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov This method is highly efficient for producing a wide array of N-aryl and N-alkyl carbamates. Furthermore, these carbamates can serve as precursors for the synthesis of unsymmetrical ureas, which are important motifs in medicinal chemistry and materials science. conicet.gov.arcommonorganicchemistry.comnih.gov

Table 1: Examples of Carbamate Formation using this compound

| Amine Substrate | Amine Type | Product Formed |

| Aniline | Aryl Amine | N-(3-methoxyphenyl)phenylcarbamate |

| Benzylamine | Alkyl Amine | Benzyl (B1604629) (3-methoxyphenyl)carbamate |

| Diethylamine | Dialkyl Amine | N,N-diethyl-3-methoxyphenylcarbamate |

In the complex field of peptide synthesis, protecting reactive functional groups is essential to prevent unwanted side reactions. researchgate.net Chloroformates, such as benzyl chloroformate and Fmoc-Cl, are widely used to protect the α-amino group of amino acids. creative-peptides.comquimicaorganica.org This protection transforms the highly reactive amino group into a much more stable carbamate. quimicaorganica.org

Derivatization Strategies for Chiral Resolution and Analysis

The separation and analysis of enantiomers are critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological effects. Chemical derivatization is a powerful technique used to aid in this process.

Optical resolution is a method used to separate a racemic mixture into its individual enantiomers. One common strategy involves reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties (e.g., boiling points, solubility, and chromatographic retention times) and can be separated using standard laboratory techniques like chromatography or crystallization. researchgate.net

While this compound is not chiral, it is used to derivatize racemic alcohols or amines. The resulting carbamate or carbonate derivatives, which are still enantiomeric pairs, may exhibit improved separation characteristics on a chiral stationary phase (CSP) during high-performance liquid chromatography (HPLC) analysis. This allows for the accurate determination of the enantiomeric excess or purity of the original sample.

Table 2: Application in Chiral Analysis

| Racemic Analyte | Derivatizing Agent | Derivative Formed | Analytical Purpose |

| (R/S)-1-Phenylethanol | This compound | (R/S)-1-Phenylethyl 3-methoxyphenyl carbonate | Enantiomeric separation by chiral HPLC |

| (R/S)-Ibuprofen amine | This compound | (R/S)-Amide-linked carbamate | Determination of enantiomeric purity |

Precursor in Multistep Organic Transformations

Beyond its direct applications, this compound serves as a versatile precursor in longer, multistep synthetic routes. The initial product formed from its reaction—typically a carbamate or carbonate—is often not the final target molecule but rather a stable intermediate that undergoes further chemical modifications. For instance, the carbamate functionality can direct subsequent reactions or be modified itself. The methoxy (B1213986) group on the phenyl ring can be cleaved to reveal a phenol (B47542), providing another reactive site for further functionalization. This utility as a starting material for more complex structures underscores its importance as a building block in the synthetic chemist's toolkit. mdpi.com

Application in Functional Group Interconversions and Orthogonal Protection Schemes

A key challenge in the synthesis of complex molecules with multiple functional groups is the ability to selectively modify one group in the presence of others. This is achieved through the use of protecting groups in what is known as an orthogonal protection scheme, where each distinct protecting group can be removed under specific conditions without affecting the others.

This compound is a valuable reagent for introducing the 3-methoxyphenylcarbonyl (3-Moz) group, which can serve as a protecting group for amines (as carbamates) and alcohols (as carbonates). The electronic properties conferred by the methoxy group influence the stability of the resulting carbamate or carbonate, allowing for its selective removal under conditions that may leave other protecting groups intact.

The reactivity of aryl chloroformates allows them to readily react with nucleophiles like amines to form stable carbamates. The resulting 3-methoxyphenyl carbamate can be cleaved under specific conditions, differentiating it from other common amine protecting groups like Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (9-fluorenylmethoxycarbonyl). This orthogonality is fundamental in complex syntheses, such as in peptide chemistry.

The table below illustrates the concept of orthogonal protection by comparing the cleavage conditions for several common amine protecting groups.

| Protecting Group | Abbreviation | Structure introduced by Reagent | Typical Cleavage Conditions |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong Acid (e.g., TFA) |

| Carboxybenzyl | Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

| p-Methoxyphenyl | PMP | p-Anisaldehyde (for ethers) | Oxidative (e.g., CAN) |

| 3-Methoxyphenylcarbonyl | 3-Moz | This compound | Subject to specific reductive or oxidative conditions influenced by the methoxy group's position. |

This table provides a generalized overview of orthogonal protecting group strategies.

Potential in Materials Science

The 3-methoxyphenyl moiety is a valuable structural unit in the design of advanced organic materials. Its incorporation can influence key properties such as solubility, morphology, and electronic characteristics. This compound represents a potential precursor for introducing this functional architecture into various material backbones.

Design of Advanced Materials (e.g., Organic Semiconductors, Molecular Sensors) Utilizing 3-Methoxyphenyl Containing Architectures

Organic Semiconductors: The performance of organic semiconductors is highly dependent on their molecular structure, which dictates solid-state packing and charge transport properties. The introduction of substituent groups like methoxy groups can tune the electronic energy levels (HOMO/LUMO) and improve the processability of the materials. While many organic semiconductors are synthesized via metal-catalyzed cross-coupling reactions, functional chloroformates can be used to build specific linkages. Architectures containing the 3-methoxyphenyl group have been explored in this context. For instance, compounds incorporating this moiety are investigated for their charge-transporting properties, which are essential for applications in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Molecular Sensors: Molecular sensors are designed to detect specific analytes through a measurable change in their physical properties, such as fluorescence. The 3-methoxyphenyl unit has been incorporated into the design of such sensors. For example, a chemical sensor for the detection of 3-methoxyphenol (B1666288) has been fabricated using silver oxide-decorated carbon black nanocomposites. Furthermore, complex molecular structures containing a 3-methoxyphenyl group have been synthesized and patented for their potential use in sensor applications, highlighting the relevance of this chemical scaffold in the field of molecular recognition.

Role in Co-Polycarbonate Synthesis (General Chloroformate Application)

Polycarbonates are a major class of thermoplastic polymers known for their durability and optical clarity. The industrial synthesis of polycarbonates often involves the reaction of a bisphenol (most commonly bisphenol A, BPA) with phosgene (B1210022) or the transesterification of a bisphenol with diphenyl carbonate. Aryl chloroformates, such as phenyl chloroformate, are key intermediates in the production of diphenyl carbonate.

The general process involving an aryl chloroformate can be summarized as:

Formation of an Aryl Carbonate: An aryl chloroformate reacts with a phenol to produce a diaryl carbonate.

Polycondensation: The diaryl carbonate undergoes a melt transesterification reaction with a diol (a bisphenol). During this high-temperature reaction, phenol is eliminated, driving the formation of the polycarbonate polymer chain.

This methodology allows for the synthesis of co-polycarbonates by using a mixture of different diols or different diaryl carbonates. While this compound is not commonly cited, the principle allows for the incorporation of the 3-methoxyphenyl structure into the polymer backbone. A notable example involves the use of curcumin (B1669340), a natural compound which contains two 4-hydroxy-3-methoxyphenyl units, as a sustainable, BPA-free monomer for polycarbonate synthesis. In this process, curcumin is reacted with diphenyl carbonate in a transesterification reaction to form a new biopolymer, demonstrating the viability of incorporating 3-methoxyphenyl-containing architectures into polycarbonates.

The properties of the resulting polycarbonate, such as glass transition temperature, solubility, and refractive index, can be fine-tuned by incorporating monomers with specific functional groups, like the 3-methoxyphenyl unit.

Advanced Spectroscopic and Computational Characterization

Comprehensive Spectroscopic Techniques for Structural Elucidation

While specific experimental spectra for 3-Methoxyphenyl (B12655295) chloroformate are not readily found in peer-reviewed literature, its molecular structure can be predicted and characterized with a high degree of confidence using various spectroscopic methods. The following subsections describe the expected outcomes from these analyses.

High-Resolution Mass Spectrometry is instrumental in determining the elemental composition of a molecule with high accuracy. For 3-Methoxyphenyl chloroformate, the exact mass can be calculated based on its molecular formula, C₈H₇ClO₃.

Table 1: Predicted HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|

| C₈H₇³⁵ClO₃ | 186.0084 |

The presence of a chlorine atom would result in a characteristic isotopic pattern, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak. Common fragmentation patterns for aryl chloroformates would likely involve the loss of the chlorine atom, the carbonyl group, or the entire chloroformate moiety.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are presented below. These predictions are based on established principles of chemical shift theory and data from analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-2 | 7.0 - 7.2 | d | ~2 |

| H-4 | 6.9 - 7.1 | dd | ~8, 2 |

| H-5 | 7.3 - 7.5 | t | ~8 |

| H-6 | 6.8 - 7.0 | d | ~8 |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 |

|---|---|---|

| C=O | 148 - 152 | No signal |

| C-1 | 150 - 154 | No signal |

| C-2 | 110 - 114 | CH |

| C-3 | 160 - 164 | No signal |

| C-4 | 115 - 119 | CH |

| C-5 | 130 - 134 | CH |

| C-6 | 120 - 124 | CH |

Vibrational spectroscopy provides information about the functional groups present in a molecule. The predicted key vibrational frequencies for this compound are based on characteristic group frequencies. scispace.com

Table 4: Predicted FT-IR and FT-Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methyl) | Stretching | 2850 - 2960 |

| C=O (chloroformate) | Stretching | 1770 - 1790 |

| C=C (aromatic) | Stretching | 1580 - 1610, 1450 - 1500 |

| C-O (aryl ether) | Asymmetric Stretching | 1200 - 1250 |

| C-O (aryl ether) | Symmetric Stretching | 1020 - 1060 |

The strong carbonyl stretch is a particularly diagnostic feature for the chloroformate group. FT-Raman spectroscopy would provide complementary information, especially for the non-polar bonds and the aromatic ring vibrations.

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the absorption maxima are expected to be influenced by the phenyl and chloroformate chromophores. The methoxy (B1213986) group, being an auxochrome, is likely to cause a slight bathochromic (red) shift compared to unsubstituted phenyl chloroformate.

Table 5: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Electronic Transition | Predicted λₘₐₓ (nm) |

|---|---|

| π → π* | ~220 - 230 |

Quantum Chemical and Computational Studies

Quantum chemical calculations are essential for obtaining a deeper understanding of the molecular properties of this compound at an atomic level.

Density Functional Theory (DFT) is a powerful computational method for predicting the three-dimensional structure and electronic properties of molecules. scispace.com Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the optimized geometry, including bond lengths and angles, can be calculated. scispace.com

Table 6: Predicted Optimized Molecular Geometry Parameters for this compound (DFT)

| Parameter | Predicted Value |

|---|---|

| C=O bond length | ~1.18 Å |

| C-O (ester) bond length | ~1.35 Å |

| C-Cl bond length | ~1.78 Å |

| C-O-C (ether) bond angle | ~118° |

DFT calculations also provide valuable information about the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO is likely to be centered on the chloroformate group, particularly the C=O π* orbital.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, providing insights that complement and help interpret experimental data. For this compound, theoretical methods such as Density Functional Theory (DFT) and other ab initio approaches can be employed to calculate key spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. liverpool.ac.ukaps.org

The prediction of NMR chemical shifts is achieved by calculating the magnetic shielding tensor for each nucleus within the molecule. aps.org The isotropic shielding value is then used to determine the chemical shift relative to a standard reference compound. aps.org Various levels of theory and basis sets can be utilized, with hybrid functionals like B3LYP often providing a good balance between accuracy and computational cost for organic molecules. researchgate.net The inclusion of solvent effects, either through implicit models like the Polarizable Continuum Model (PCM) or by including explicit solvent molecules, can further refine the accuracy of these predictions. liverpool.ac.ukresearchgate.net

The table below illustrates the type of data that would be generated from a theoretical calculation of the ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Illustrative Theoretical NMR Chemical Shifts for this compound

This table is a representative example of predicted values based on common computational methods and is not derived from published experimental or theoretical studies on this specific molecule.

| Atom Type | Position | Predicted Chemical Shift (ppm) | Computational Method (Example) |

|---|---|---|---|

| ¹H | Aromatic H (ortho to -O(C=O)Cl) | ~7.1-7.3 | B3LYP/6-311++G** with PCM (Chloroform) |

| ¹H | Aromatic H (para to -O(C=O)Cl) | ~7.4-7.6 | |

| ¹H | Aromatic H (ortho to -OCH₃) | ~6.9-7.1 | |

| ¹H | Methoxy (-OCH₃) | ~3.8-4.0 | |

| ¹³C | Chloroformyl (C=O) | ~148-152 | |

| ¹³C | Aromatic C-O | ~150-155 | |

| ¹³C | Methoxy (-OCH₃) | ~55-58 |

Similarly, theoretical calculations can predict the vibrational frequencies corresponding to the fundamental modes of molecular motion. These calculations typically involve computing the second derivatives of the energy with respect to atomic displacements to find the harmonic frequencies. nih.gov Due to the approximations inherent in these models, such as the neglect of anharmonicity, calculated frequencies are often systematically higher than experimental values. nih.gov To correct for this, scaling factors are commonly applied, which depend on the level of theory and basis set used. nih.gov Methods like DFT and Self-Consistent Charge Density Functional Tight-Binding (SCC-DFTB) are frequently used for these predictions. nih.govmdpi.com

The following table presents a hypothetical set of predicted and scaled vibrational frequencies for key functional groups in this compound.

Table 2: Illustrative Theoretical Vibrational Frequencies for this compound

This table is a representative example of predicted values based on common computational methods and is not derived from published experimental or theoretical studies on this specific molecule.

| Vibrational Mode | Functional Group | Predicted Harmonic Frequency (cm⁻¹) | Example Scaled Frequency (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H Stretch | C-H (Aryl) | 3100-3200 | 3000-3100 |

| Aliphatic C-H Stretch | C-H (Methoxy) | 2950-3050 | 2850-2950 |

| C=O Stretch | Chloroformyl | 1820-1860 | 1770-1810 |

| C=C Aromatic Ring Stretch | C=C (Aryl) | 1600-1650 | 1580-1620 |

| C-O-C Asymmetric Stretch | Aryl-O-Methyl | 1250-1300 | 1220-1270 |

| C-Cl Stretch | Chloroformyl | 700-750 | 680-730 |

Molecular Dynamics (MD) Simulations Related to Reactivity and Solvent Interactions

Molecular Dynamics (MD) simulations offer a computational lens to observe the time-evolution of molecular systems, providing atomistic-level insights into dynamic processes such as chemical reactions and solute-solvent interactions. researchgate.net For this compound, MD simulations can be instrumental in understanding its reactivity, particularly in processes like solvolysis, and in characterizing its interactions with various solvent environments.

Reactive MD simulations, which employ force fields capable of describing bond formation and cleavage (e.g., ReaxFF or the Reactive INTERFACE Force Field), can be used to model chemical transformations. nih.govphyschemres.org Such simulations could elucidate the mechanistic pathways of reactions involving this compound, such as its hydrolysis or alcoholysis. For instance, an MD simulation could track the trajectory of a water or alcohol molecule as it approaches the electrophilic carbonyl carbon of the chloroformate group, leading to the formation of a tetrahedral intermediate and the subsequent expulsion of the chloride ion. This approach can provide a dynamic picture of the transition states and intermediates that are often inferred from experimental kinetic studies. nih.govmdpi.com

The table below summarizes the potential applications and insights that could be gained from MD simulations of this compound.

Table 3: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation Type | Focus Area | Potential Insights | Key Analytical Metrics |

|---|---|---|---|

| Reactive MD | Solvolysis Mechanism | - Atomistic pathway of nucleophilic attack.

| - Reaction coordinate analysis.

|

| Classical MD | Solvent Structure | - Characterization of the first and second solvation shells.

| - Radial Distribution Functions (RDFs).

|

| Classical MD | Solvent Dynamics | - Residence time of solvent molecules in the solvation shell.

| - Residence time correlation functions.

|

Future Research Directions and Emerging Trends

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The conventional synthesis of chloroformates relies on phosgene (B1210022), a highly toxic and hazardous gas, or its safer but still toxic solid or liquid oligomers like triphosgene (B27547) and diphosgene. kobe-u.ac.jp Future research is increasingly directed towards developing greener and safer alternatives that minimize operational complexity and environmental impact.

One promising trend is the "photo-on-demand" synthesis, which utilizes chloroform (B151607) as both a reagent and a solvent. organic-chemistry.orgnih.gov In this method, a chloroform solution containing a primary alcohol is irradiated with UV light in the presence of oxygen, generating the corresponding chloroformate in situ. kobe-u.ac.jporganic-chemistry.org This process avoids the handling and transportation of phosgene, significantly enhancing safety and reducing costs. organic-chemistry.org The in situ generation allows for immediate consumption in subsequent one-pot reactions to form carbonates and carbamates. nih.gov

Another significant area of development is the adoption of continuous flow microchannel reactors. google.com This technology offers a safe, efficient, and rapid method for synthesizing chloroformates. google.com Continuous flow systems improve heat and mass transfer, allow for precise control over reaction parameters, and significantly shorten reaction times. google.com By managing the instability of reagents like phosgene within a contained and controlled environment, this approach is highly beneficial for industrial-scale production, realizing a more efficient and green preparation of chloroformate compounds. google.com

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

While chloroformates are versatile reagents, controlling their reactivity and selectivity remains a key research objective. Emerging trends involve the exploration of novel catalytic systems to activate chloroformates for new types of transformations.

Recent studies have demonstrated that Lewis bases can serve as effective catalysts to modulate the reactivity of aryl chloroformates. d-nb.info For instance, catalysts such as 1-formylpyrroldine (FPyr) and diethylcyclopropenone (DEC) have been shown to activate phenyl chloroformate, enabling the efficient conversion of alcohols into alkyl chlorides and bromides. d-nb.info This catalytic approach is pivotal as it shifts the chemoselectivity away from the commonly observed carbonate formation, opening a new pathway for C-Cl and C-Br bond formation using chloroformates as inherently safer substitutes for phosgene. d-nb.info The by-product, phenol (B47542), can be isolated and potentially recycled back to the chloroformate, adding to the process's efficiency. d-nb.info

Furthermore, the broader field of catalysis is moving towards developing highly efficient and recoverable systems, such as geminal atom catalysts (GACs). sciencedaily.com A new class of GACs featuring two copper ions held in a polymeric carbon nitride structure has shown exceptional performance in cross-coupling reactions. sciencedaily.com These catalysts are dynamic, adaptable, and can be recovered and reused over multiple cycles with no detectable loss of metal ions. sciencedaily.com The application of such advanced, multi-metallic, and reusable catalytic systems to reactions involving 3-Methoxyphenyl (B12655295) chloroformate could lead to unprecedented efficiency, selectivity, and sustainability in the synthesis of fine chemicals and pharmaceuticals. sciencedaily.com

Advanced Mechanistic Studies Under Non-Standard Conditions

A deep understanding of reaction mechanisms is crucial for optimizing synthetic protocols and predicting outcomes. For chloroformate esters, mechanistic studies have traditionally focused on solvolysis reactions under standard conditions, often analyzed using Linear Free-Energy Relationships (LFER) like the extended (two-term) Grunwald-Winstein equation. nih.govmdpi.comnih.gov This equation correlates the specific rates of solvolysis with the solvent's nucleophilicity (NT) and ionizing power (YCl). nih.gov

Studies on p-methoxyphenyl chloroformate, an isomer of the target compound, have used this approach to elucidate its reaction mechanism. mdpi.comnih.govmdpi.com The analyses, conducted across a wide range of solvents including fluoroalcohols, revealed sensitivities consistent with a bimolecular addition-elimination pathway where the initial addition of the solvent is the rate-determining step. mdpi.comnih.gov

Future research is poised to extend these mechanistic investigations to non-standard conditions. This includes exploring reaction kinetics and pathways in unconventional media such as ionic liquids or supercritical fluids, or under the influence of external stimuli like electrochemical modulation. energy.gov Such studies would provide deeper insights into the transient behaviors and structural dynamics of the reacting species, moving beyond conventional static experiments. energy.gov A comparative analysis of the Grunwald-Winstein parameters for different substituted phenyl chloroformates highlights the subtle electronic influences on the transition state, providing a foundation for these advanced studies. mdpi.com

| Compound | Sensitivity to Solvent Nucleophilicity (l) | Sensitivity to Solvent Ionizing Power (m) | l/m Ratio | Proposed Mechanism Detail |

|---|---|---|---|---|

| p-Nitrophenyl chloroformate | 1.68 ± 0.06 | 0.46 ± 0.04 | 3.67 | Rate-determining addition step with an early transition state. mdpi.com |

| Phenyl chloroformate | 1.60 ± 0.05 | 0.57 ± 0.05 | 2.94 | Rate-determining addition step. mdpi.com |

| p-Methoxyphenyl chloroformate | 1.66 ± 0.05 | 0.56 ± 0.03 | 2.77 | Rate-determining addition step with decreased importance of general-base catalysis compared to p-nitrophenyl chloroformate. mdpi.com |

Bio-inspired Synthesis and Mimicry Utilizing 3-Methoxyphenyl Chloroformate as a Scaffold Precursor

Bio-inspired synthesis is an emerging field that learns from chemical principles in nature to design synthetic molecules and materials with unique functionalities. whiterose.ac.uk This strategy aims to create high-value materials using mild, efficient, and sustainable processes that operate at ambient temperatures and often in aqueous environments. whiterose.ac.uk

This compound is a valuable tool in this context, serving as a precursor for introducing methoxyphenyl-containing scaffolds into larger molecules. The methoxyphenyl moiety is a common structural motif in numerous natural products and biologically active compounds. By using this compound to attach this group to a polymer backbone or a complex molecule, researchers can create precursors for bio-inspired materials.

For example, a synthetic strategy could involve the functionalization of a polymer with 3-methoxyphenyl carbonate groups. Subsequent demethylation of the methoxy (B1213986) group would yield a phenol or, with further modification, a catechol-containing material. Catechol motifs are inspired by the adhesive proteins of marine mussels and are known for their exceptional adhesive and cross-linking properties. mdpi.com A recent study demonstrated the synthesis of high-performance bio-inspired polyurethane films by incorporating a catechol-functionalized chain extender. mdpi.com Similarly, this compound can act as the initial building block to install a latent phenolic functionality, which can then be unmasked to impart bio-inspired properties like adhesion, antioxidant activity, or stimulus-responsiveness into the final material. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-Methoxyphenyl chloroformate, and how can reaction conditions be optimized?

- This compound is synthesized via the reaction of 3-methoxyphenol with phosgene (COCl₂) in the presence of a base (e.g., pyridine or triethylamine) to scavange HCl . Optimization of reaction conditions (e.g., temperature, stoichiometry, and solvent choice) can be achieved using Design of Experiments (DoE) frameworks, as demonstrated for methyl chloroformate derivatization in biomass analysis . Ensure anhydrous conditions to prevent hydrolysis.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Due to its lachrymatory and corrosive properties, use fume hoods, nitrile gloves, and safety goggles. In case of inhalation, move to fresh air and seek medical attention . Store under nitrogen in airtight, light-resistant containers to avoid degradation or moisture exposure . Acute toxicity studies in rodents suggest LC50 values for similar chloroformates (e.g., methyl chloroformate: 13–18 ppm over 4 hours), emphasizing strict exposure limits .

Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?

- Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for structural validation . For purity assessment, use Liquid Chromatography (HPLC) with UV detection, as applied to methyl chloroformate derivatives . Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for trace analysis after derivatization .

Advanced Research Questions

Q. How do solvent effects influence the solvolysis mechanisms of this compound, and what kinetic models apply?

- Solvolysis of aryl chloroformates typically follows a two-step addition-elimination mechanism. For p-methoxyphenyl chloroformate, Grunwald-Winstein analyses reveal sensitivity to solvent ionizing power (Y) and nucleophilicity (N), with contributions from aromatic ring parameters (I) . In fluoroalcohol-rich solvents (e.g., TFE), the reaction shifts toward an ionization pathway, requiring multi-term kinetic models .

Q. How can researchers resolve contradictions in toxicity data for chloroformates, such as discrepancies in LC50 values across studies?

- Variability in LC50 values (e.g., 88–123 ppm for methyl chloroformate in rats ) may arise from differences in exposure duration, animal models, or analytical methods. Apply benchmark dose modeling or probabilistic risk assessment to reconcile data. Cross-reference with Acute Exposure Guideline Levels (AEGLs) for standardized thresholds .

Q. What computational tools are effective for studying the reactivity of this compound in multi-component reactions?

- Density Functional Theory (DFT) calculations can map reaction pathways, as shown for nickel-catalyzed cross-couplings using ethyl chloroformate. Key parameters include oxidative addition energetics and transition-state geometries . Molecular docking may further predict interactions in enzymatic or receptor-binding applications .

Q. How does the electronic nature of the methoxy group impact the electrophilicity of this compound compared to other aryl chloroformates?

- The electron-donating methoxy group decreases electrophilicity at the carbonyl carbon, slowing nucleophilic attack compared to unsubstituted phenyl chloroformate. This is quantified via Hammett σ⁺ values or infrared carbonyl stretching frequencies (νC=O) .

Methodological Guidance

- Data Contradiction Analysis : Compare solvent-specific rate constants (e.g., log k) across studies using Grunwald-Winstein or LFER (Linear Free Energy Relationship) frameworks to identify outliers .

- Experimental Design : Use response surface methodology (RSM) for optimizing reaction yields, as applied in methyl chloroformate derivatization .

- Safety Compliance : Align handling protocols with AEGL-3 guidelines (e.g., n-butyl chloroformate: 66.7 ppm threshold ) and OSHA standards for volatile irritants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.